6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid
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Overview
Description
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with benzyloxy and methoxy substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyloxy and methoxy groups. The carboxylic acid functionality is usually introduced in the final steps.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methoxy Group Addition: The methoxy group is typically added through methylation using reagents like dimethyl sulfate or methyl iodide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation of a methyl group or by carboxylation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a lead compound for drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes and receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the benzyloxy and methoxy groups, which can affect its chemical and biological properties.
6-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
4-Methoxyquinoline-2-carboxylic acid: Similar structure but lacks the benzyloxy group.
Uniqueness
6-(Benzyloxy)-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-methoxy-6-phenylmethoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-17-10-16(18(20)21)19-15-8-7-13(9-14(15)17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
QWGFJWRRNOQSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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